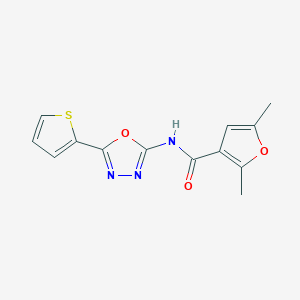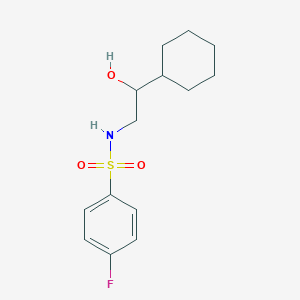![molecular formula C11H15N3O3S2 B2939123 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide CAS No. 477890-01-0](/img/structure/B2939123.png)
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, other names (if any), and its role or use in the scientific or industrial community.
Synthesis Analysis
This involves detailing the process used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying the reactivity of the compound. What kind of chemical reactions does it undergo? What are the products of these reactions?Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Antileishmanial Activity
A study by Ahsan et al. (2016) synthesized a series of new analogues, including structures similar to the specified compound, to investigate potential therapeutics for leishmaniasis. These compounds demonstrated promising in vitro antileishmanial activity against Leishmania donovani promastigotes. One particular analogue showed significant activity, highlighting the therapeutic potential of these compounds in treating leishmaniasis without cytotoxicity (Ahsan et al., 2016).
Antimycotic and Anti-inflammatory Potential
Further research by Wujec et al. (2004) and Nikalje et al. (2015) explored the synthesis of similar compounds with a focus on their antimycotic and anti-inflammatory properties. These studies revealed that specific modifications in the chemical structure could lead to compounds with promising antimycotic activity and significant anti-inflammatory effects, underscoring the versatility of these compounds in addressing different pathological conditions (Wujec et al., 2004; Nikalje et al., 2015).
Optical and Electronic Applications
The compound and its derivatives have also been studied for their potential in optical and electronic applications. Naseema et al. (2010) investigated the nonlinear optical properties of hydrazones similar to the specified compound, identifying them as candidates for optical device applications such as optical limiters and switches. This research opens new avenues for the application of these compounds beyond biomedical uses (Naseema et al., 2010).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial properties of compounds structurally related to the one mentioned. These studies highlight the broad spectrum of antimicrobial activity against various bacterial and fungal species, indicating the potential of these compounds in developing new antimicrobial agents (Mahmoud et al., 2017; Sahin et al., 2012).
Safety And Hazards
This involves studying the safety profile of the compound. Is it toxic? What are the safety measures that need to be taken while handling this compound?
Future Directions
Based on the findings from the above analyses, researchers can suggest future directions. What other reactions can be carried out? Can the synthesis be improved? Are there other potential applications for this compound?
Please note that the availability of this information depends on whether research has been conducted on this specific compound. If it’s a novel compound, some of this information might not be available. For a comprehensive analysis, you might need to conduct or commission laboratory experiments. Please consult with a chemist or a related expert.
properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S2/c15-11(13-12-8-10-2-1-5-18-10)9-14-3-6-19(16,17)7-4-14/h1-2,5,8H,3-4,6-7,9H2,(H,13,15)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGZVUJVUITRCG-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC(=O)NN=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CCN1CC(=O)N/N=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-2-thienylmethylidene]acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2939042.png)
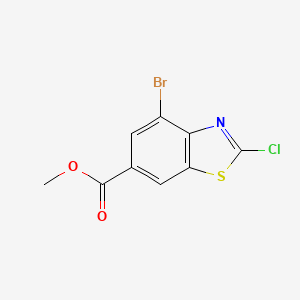
![N~6~-benzyl-N~4~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2939047.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2939048.png)
![5-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2939049.png)
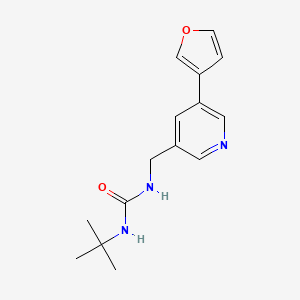
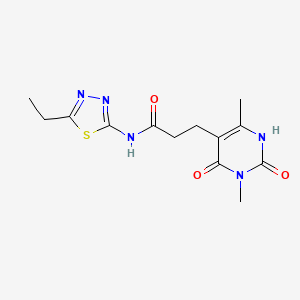
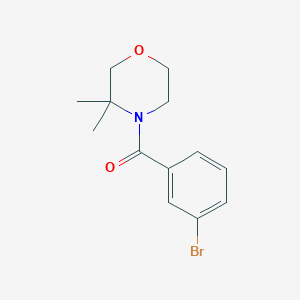
![7-chloro-5-(4-fluorophenyl)-4-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2939056.png)
![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2939057.png)
![N-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]but-2-ynamide](/img/structure/B2939058.png)
![(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2939059.png)
